molecular formula C12H15N3O5 B11824170 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B11824170
M. Wt: 281.26 g/mol
InChI Key: FJGRSBJPLPTKDE-APHKKCJPSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a modified ribose sugar. Its molecular formula is C₁₀H₁₃N₃O₅, and it has a molecular weight of 255.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ribose Derivative: The ribose derivative is synthesized through a series of protection and deprotection steps to ensure the correct stereochemistry.

    Attachment of the Pyrimidine Base: The pyrimidine base is attached to the ribose derivative through a glycosylation reaction.

    Introduction of the Prop-2-ynoxy Group: The prop-2-ynoxy group is introduced via a nucleophilic substitution reaction, typically using propargyl bromide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit RNA synthesis by competitive inhibition of RNA polymerases I, II, and III. This inhibition leads to the activation of RNase L, resulting in apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one lies in its specific structural modifications, which confer unique chemical and biological properties. These modifications make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C12H15N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h1,3-4,7,9-11,16-17H,5-6H2,(H2,13,14,18)/t7-,9+,10-,11-/m1/s1

InChI Key

FJGRSBJPLPTKDE-APHKKCJPSA-N

Isomeric SMILES

C#CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C#CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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